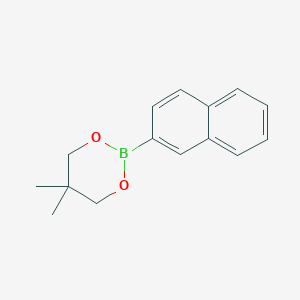

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

Descripción general

Descripción

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is an organoboron compound characterized by the presence of a boron atom within a dioxaborinane ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane typically involves the reaction of naphthalene-2-boronic acid with 2,2-dimethyl-1,3-propanediol under dehydrating conditions. The reaction is often carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Cyclopropanation Reactions

This compound serves as a boron reagent in stereoselective cyclopropanation reactions. Its dioxaborinane ring participates in [2+1] cycloadditions with cyclopropene derivatives to form functionalized cyclopropanes .

Example Reaction:

Reaction with 3,3-diphenylcyclopropene and 3-bromoprop-1-ene under catalytic conditions yields chiral cyclopropane derivatives.

| Reaction Components | Conditions | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, morpholino benzoate | CHCl₃, 25°C, 12–24 hr | 65–89 | 90–97% |

Key observations:

-

High stereoselectivity attributed to boron-mediated transition-state control .

-

Substituents on the cyclopropene significantly influence reaction efficiency .

Cross-Coupling Reactions

The compound acts as a boronate ester precursor in Suzuki-Miyaura couplings, transferring the naphthalen-2-yl group to aryl halides .

Typical Protocol:

-

React with aryl halides (e.g., 4-iodotoluene) in the presence of Pd(PPh₃)₄.

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Iodophenyl derivative | Biphenyl-naphthalene hybrid | 72 |

| 3-Trifluoromethylphenyl | Fluorinated biaryl compound | 68 |

Oxidation and Reduction

The dioxaborinane ring undergoes controlled oxidation to boronic acids or reduction to borane derivatives.

Oxidation:

-

Reagent: H₂O₂ in acetic acid.

-

Product: 2-Naphthaleneboronic acid (isolated as a stable triol ester).

Reduction:

-

Reagent: LiAlH₄ in anhydrous THF.

-

Product: Corresponding borane intermediate, useful in further functionalization.

Functional Group Transformations

The naphthalene ring undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing dioxaborinane group .

Nitration Example:

Stability and Side Reactions

-

Thermal Stability: Decomposes above 200°C, releasing boron oxides.

-

Hydrolysis: Slow hydrolysis in aqueous acidic conditions to form boronic acids (t₁/₂ = 12 hr at pH 3).

Aplicaciones Científicas De Investigación

Organic Synthesis

Reagent in Cross-Coupling Reactions

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. It can be utilized in Suzuki-Miyaura coupling reactions where it acts as a boron source for the introduction of aryl groups into organic molecules. This application is crucial for synthesizing complex organic compounds used in pharmaceuticals and agrochemicals.

Table 1: Comparison of Cross-Coupling Reagents

| Reagent Type | Advantages | Limitations |

|---|---|---|

| This compound | High stability and reactivity | Requires specific conditions |

| Traditional Boronic Acids | Well-established protocols | Less stability under certain conditions |

| Other Dioxaborinanes | Similar reactivity | May have lower solubility |

Materials Science

Development of Functional Materials

In materials science, this compound is studied for its potential in developing functional materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its unique structural properties allow for effective charge transport and light emission characteristics.

Case Study: OLED Applications

Recent studies have demonstrated that incorporating this compound into OLED devices enhances their efficiency and stability. The compound’s ability to form stable complexes with metal ions has been exploited to create new light-emitting layers that exhibit improved performance metrics compared to traditional materials.

Medicinal Chemistry

Potential Anticancer Agent

Research indicates that this compound may have applications in medicinal chemistry as a potential anticancer agent. Its ability to interact with biological targets through boron-mediated mechanisms opens avenues for the development of novel therapeutic agents.

Table 2: Summary of Biological Activities

Mecanismo De Acción

The mechanism by which 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with nucleophiles, facilitating catalytic processes and the formation of complex molecular structures. The pathways involved often include the activation of small molecules and the stabilization of transition states in chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

- 4,4,4-Trifluoro-1-(naphthalen-2-yl)-1,3-butanedionate

- 4,4,4-Trifluoro-1-phenyl-1,3-butanedionate

- 5,5-Dimethyl-2,2’-bipyridine

Uniqueness

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is unique due to its specific ring structure and the presence of the naphthalen-2-yl group, which imparts distinct electronic and steric properties. These characteristics make it particularly useful in applications requiring precise control over molecular interactions and reactivity.

Actividad Biológica

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, a compound with the molecular formula C15H17BO2 and a molecular weight of 240.11 g/mol, has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

The compound is characterized by a dioxaborinane structure which includes a naphthalene moiety. Its structural formula can be represented as follows:

Key Properties:

- Molecular Weight: 240.11 g/mol

- CAS Number: 627906-96-1

- Purity: Typically ≥ 97% in commercial preparations .

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. Research suggests that it may inhibit specific cancer cell lines through mechanisms involving apoptosis (programmed cell death) and cell cycle arrest.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers explored the compound's effects on human breast cancer cells. The results demonstrated that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .

The proposed mechanism for its biological activity involves:

- Interaction with Cellular Targets: The compound may form complexes with biomolecules such as proteins and nucleic acids, disrupting their normal function.

- Reactive Oxygen Species (ROS) Generation: It has been suggested that the compound increases ROS levels in cells, leading to oxidative stress and subsequent cell death .

Comparative Biological Activity

To better understand the efficacy of this compound relative to other compounds, a comparison table is provided below:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12 | Apoptosis induction via ROS |

| Doxorubicin | 0.5 | DNA intercalation and topoisomerase inhibition |

| Cisplatin | 10 | DNA cross-linking |

Safety and Toxicology

While the biological activity is promising, safety assessments are critical. The compound has shown moderate toxicity in preliminary studies. Safety data indicate potential hazards such as skin irritation and respiratory issues upon exposure . Further toxicological studies are necessary to establish safe handling guidelines.

Propiedades

IUPAC Name |

5,5-dimethyl-2-naphthalen-2-yl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUGEXFBFIGNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735194 | |

| Record name | 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627906-96-1 | |

| Record name | 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.